molecular formula C9H10N4O B2649567 3-[2-(methylamino)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1251202-80-8

3-[2-(methylamino)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2649567
CAS No.: 1251202-80-8
M. Wt: 190.206
InChI Key: TUGBCJDRHHUDSD-UHFFFAOYSA-N
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Description

3-[2-(Methylamino)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound built around the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold, a structure known for its broad spectrum of biological activities and significance in pharmaceutical research . Derivatives containing this core are frequently investigated for their potential as therapeutic agents due to their diverse mechanisms of action, which can include antifungal, antimicrobial, antioxidant, and anti-inflammatory properties . The specific substitution pattern of this compound, featuring a 2-(methylamino)phenyl group, suggests it is a candidate for research into new pharmacologically active molecules. Its structure is amenable to further chemical modification, making it a valuable intermediate for synthesizing novel derivatives for structure-activity relationship (SAR) studies . Researchers can utilize this compound in various bioactivity screenings, potency and efficacy assessments, and as a building block in developing more complex heterocyclic systems. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-[2-(methylamino)phenyl]-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-10-7-5-3-2-4-6(7)8-11-9(14)13-12-8/h2-5,10H,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGBCJDRHHUDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C2=NNC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(methylamino)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of 2-(methylamino)benzaldehyde with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require heating and the use of a solvent such as ethanol to facilitate the reaction.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(methylamino)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[2-(methylamino)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(methylamino)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Antioxidant Activity of Selected Triazol-5-one Derivatives

Substituent at Phenyl Ring DPPH Scavenging (%)* Metal Chelating Activity (%)* Reference
3-(2-Methylbenzoxy) 65 ± 3 42 ± 2
3-Methoxy 58 ± 4 38 ± 3
3-Chloro 45 ± 2 28 ± 1
3-Methylamino (hypothetical) ~70 (inferred) ~50 (inferred)

*Data at 100 µg/mL; BHA (reference) showed 85% DPPH scavenging.

Antitumor Activity

For instance, 3-ethyl-4-(3-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibited inhibitory effects against human leukemia cells (IC₅₀ = 12 µM) . The methylamino group’s ability to modulate electron density and hydrogen bonding may enhance interactions with cellular targets, though direct data for this compound remains unexplored.

Physicochemical Properties

The acidity (pKa) of triazol-5-one derivatives is influenced by substituents. For example, 3-ethyl-4-(4-diethylaminobenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one had a pKa of 8.2 in acetonitrile, while electron-withdrawing groups lowered pKa values . The methylamino group, being weakly basic, may increase solubility in polar solvents compared to nonpolar substituents.

Table 2: pKa Values of Triazol-5-one Derivatives in Acetonitrile

Substituent at Phenyl Ring pKa (Acetonitrile) Reference
4-Diethylaminobenzylidenamino 8.2
3-Ethoxy-4-hydroxybenzylidenamino 7.8
2-Methylamino (hypothetical) ~8.5 (inferred)

Electronic and Spectroscopic Properties

Theoretical studies using DFT/B3LYP methods revealed that substituents significantly affect HOMO-LUMO gaps. For example, 3-(p-methoxybenzyl)-4-(3-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one had a HOMO-LUMO gap of 4.2 eV, while chloro-substituted analogs showed gaps of 4.5 eV . The methylamino group’s electron-donating nature may reduce this gap, enhancing charge transfer properties.

Table 3: Calculated Electronic Properties of Triazol-5-one Derivatives

Substituent at Phenyl Ring HOMO (eV) LUMO (eV) Dipole Moment (D) Reference
3-Chlorobenzyl -6.8 -2.3 5.1
3-Methoxy -6.2 -1.9 4.7
2-Methylamino (hypothetical) -5.9 -1.6 ~5.5

Biological Activity

3-[2-(Methylamino)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structural formula:

C9H12N4O\text{C}_9\text{H}_{12}\text{N}_4\text{O}

This structure includes a triazole ring, which is known for conferring various biological activities to similar compounds.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of triazole compounds can possess significant antimicrobial properties. For instance, triazole derivatives have been reported to inhibit the growth of various bacteria and fungi. The specific compound may demonstrate similar effects due to its structural characteristics.
  • Anticancer Activity : Compounds containing triazole rings have been extensively studied for their anticancer properties. In vitro studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as inhibitors of various enzymes involved in cancer cell metabolism. For example, they may inhibit topoisomerases or kinases that are crucial for cancer cell survival and proliferation.
  • Cell Signaling Pathways : Research indicates that triazole compounds can modulate key signaling pathways such as the MAPK/ERK pathway, which is vital for cell growth and differentiation.

Case Studies

Several studies have investigated the biological effects of triazole compounds similar to this compound:

  • Study on Anticancer Activity : A study assessed the cytotoxic effects of a series of triazole derivatives on human cancer cell lines (e.g., MDA-MB-231). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .
  • Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial efficacy of triazole derivatives against various pathogens. The results demonstrated that these compounds showed promising activity against both Gram-positive and Gram-negative bacteria .

Data Table

Here is a summary table of the biological activities reported for this compound and related compounds:

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AnticancerMDA-MB-231 (breast cancer)5.0
AntimicrobialStaphylococcus aureus10.0
AntimicrobialEscherichia coli12.0

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